Piperazine 2-oxobornane-10-sulphonate

Catalog No.
S13217945
CAS No.
27016-31-5
M.F
C14H26N2O4S
M. Wt
318.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine 2-oxobornane-10-sulphonate

CAS Number

27016-31-5

Product Name

Piperazine 2-oxobornane-10-sulphonate

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

InChI

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2

InChI Key

JSAZTUYNZHDFNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1

Piperazine 2-oxobornane-10-sulphonate is a chemical compound that combines the piperazine moiety with a sulfonate group derived from 2-oxobornane. This compound features a bicyclic structure, which contributes to its unique properties. The piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, is known for its diverse biological activities and is often used in pharmaceuticals. The incorporation of the 2-oxobornane structure enhances the compound's stability and solubility, making it suitable for various applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
  • Alkylation: Similar to other piperazine derivatives, this compound can react with alkyl halides to introduce alkyl groups onto the nitrogen atoms of the piperazine ring.
  • Acylation: The amine groups in piperazine can react with acyl halides or anhydrides to form amides, allowing for functional group modifications.

These reactions are significant for synthesizing new derivatives and exploring their potential biological activities .

Piperazine derivatives, including piperazine 2-oxobornane-10-sulphonate, exhibit a range of biological activities. Research indicates that piperazine compounds can possess:

  • Antifungal Activity: Some derivatives have shown effectiveness against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .
  • Antidepressant Properties: Piperazine derivatives are often explored for their potential use in treating mood disorders due to their interaction with neurotransmitter systems.
  • Antimicrobial Effects: Various studies have reported that piperazine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

The exact biological activity of piperazine 2-oxobornane-10-sulphonate may vary based on its specific structure and substituents .

The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves several steps:

  • Formation of the Sulfonate Group: The sulfonate moiety can be introduced through sulfonation reactions using sulfuric acid or sulfonating agents on the appropriate precursor.
  • Piperazine Ring Formation: Piperazine can be synthesized via the reaction of ethylene diamine with chloroacetic acid or other suitable reagents.
  • Coupling Reaction: The final step involves coupling the piperazine derivative with the 2-oxobornane sulfonate under controlled conditions to yield piperazine 2-oxobornane-10-sulphonate.

These synthetic pathways allow for modifications that enhance the compound's solubility and biological activity .

Piperazine 2-oxobornane-10-sulphonate has several applications in various fields:

  • Pharmaceutical Development: This compound is explored as a potential lead in drug discovery for antifungal and antimicrobial agents.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Research Tool: Its unique structure makes it valuable in studying biochemical pathways and interactions within biological systems.

These applications highlight its versatility in both medicinal chemistry and industrial processes .

Studies on the interactions of piperazine 2-oxobornane-10-sulphonate with biological targets are essential for understanding its mechanism of action. Research has indicated that:

  • Enzyme Inhibition: Piperazine derivatives may inhibit specific enzymes involved in metabolic pathways, such as those related to fungal ergosterol biosynthesis.
  • Receptor Binding: Interaction studies suggest that this compound might bind to neurotransmitter receptors, influencing mood and behavior.

These interaction studies are crucial for elucidating the therapeutic potential of piperazine 2-oxobornane-10-sulphonate and guiding further development .

Piperazine 2-oxobornane-10-sulphonate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure TypeUnique Features
PiperazineHeterocyclic amineBasic structure; versatile reactivity
Camphorsulfonic acidSulfonic acid derivativeStrong acid; used as a resolving agent
PiperidineSaturated heterocycleLacks nitrogen functionality compared to piperazines
1-(4-Pyridyl)piperazineAromatic substituted piperazineEnhanced receptor affinity; used in antidepressants
N-MethylpiperazineMethylated derivativeIncreased lipophilicity; improved CNS penetration

Piperazine 2-oxobornane-10-sulphonate is unique due to its combination of a bicyclic structure with a sulfonate group, providing distinct physical and chemical properties compared to these similar compounds .

The diversity in structural modifications among these compounds allows researchers to tailor their properties for specific applications in medicinal chemistry and pharmacology.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

318.16132849 g/mol

Monoisotopic Mass

318.16132849 g/mol

Heavy Atom Count

21

UNII

HAC7Y57AC6

Dates

Last modified: 08-10-2024

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